molecular formula C19H20N4O4 B2783540 N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 941964-01-8

N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No. B2783540
CAS RN: 941964-01-8
M. Wt: 368.393
InChI Key: MFTACQFJYJAPOS-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments, including its high purity and high yield, its selective antagonism of the dopamine D3 receptor, and its inhibition of dopamine and norepinephrine reuptake. However, MNPA also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on MNPA. One area of research is the development of MNPA analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of MNPA in the treatment of substance use disorders, Alzheimer's disease, and neuroinflammatory disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of MNPA.

Synthesis Methods

The synthesis of MNPA involves the reaction of 2-methyl-4-nitroaniline with ethyl 2-(4-phenylpiperazin-1-yl) acetate in the presence of a catalyst such as palladium on carbon. The resulting product is then hydrolyzed to yield MNPA. The synthesis of MNPA has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

MNPA has been found to have potential applications in scientific research, particularly in the field of neuroscience. MNPA has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. MNPA has also been found to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood and behavior.

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-14-13-16(23(26)27)7-8-17(14)20-18(24)19(25)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTACQFJYJAPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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